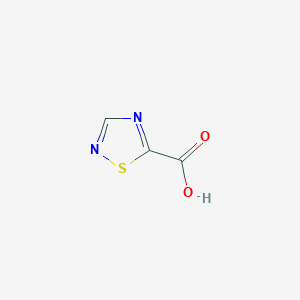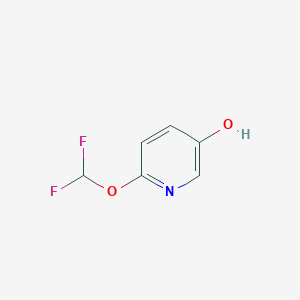
tert-Butyl (3-Fluoro-4-hydroxyphenyl)carbamate
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds usually involves appropriate chemical reactions . For instance, phenylcarbamates can be synthesized by reacting phenylamine with an isocyanate .Chemical Reactions Analysis
Carbamate derivatives can undergo a variety of chemical reactions. They can behave as N- (Boc)-protected nitrones in reactions with organometallics to yield N- (Boc)hydroxylamines.Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-Butyl (3-Fluoro-4-hydroxyphenyl)carbamate” are predicted to be as follows: Boiling point: 453.1±45.0 °C, Density: 1.218±0.06 g/cm3 (Temp: 20 °C; Press: 760 Torr), and pKa: 8.72±0.20 .Aplicaciones Científicas De Investigación
Organic Synthesis
Overview: The compound’s functional groups allow for versatile synthetic transformations.
Applications:Mecanismo De Acción
Target of Action
Tert-Butyl (3-Fluoro-4-hydroxyphenyl)carbamate is a complex compound with a specific target in the body. In vitro studies suggest that this compound can act as both β-secretase and an acetylcholinesterase inhibitor . These enzymes play crucial roles in the body. β-secretase is involved in the production of amyloid beta peptide, a key player in the development of Alzheimer’s disease. Acetylcholinesterase, on the other hand, is responsible for the breakdown of acetylcholine, a neurotransmitter important for memory and learning .
Mode of Action
The compound interacts with its targets by inhibiting their action. By inhibiting β-secretase, it prevents the formation of amyloid beta peptide, thereby potentially slowing down the progression of Alzheimer’s disease . Similarly, by inhibiting acetylcholinesterase, it increases the availability of acetylcholine in the brain, which could enhance memory and learning .
Biochemical Pathways
The inhibition of β-secretase and acetylcholinesterase affects several biochemical pathways. The most significant is the amyloidogenic pathway, where the inhibition of β-secretase prevents the formation of amyloid beta peptide, reducing the formation of amyloid plaques, a hallmark of Alzheimer’s disease . The increase in acetylcholine levels due to the inhibition of acetylcholinesterase can enhance cholinergic transmission, improving cognitive function .
Result of Action
The molecular and cellular effects of Tert-Butyl (3-Fluoro-4-hydroxyphenyl)carbamate’s action are primarily related to its inhibitory effects on β-secretase and acetylcholinesterase. By inhibiting these enzymes, the compound can potentially slow down the progression of Alzheimer’s disease and enhance cognitive function .
Propiedades
IUPAC Name |
tert-butyl N-(3-fluoro-4-hydroxyphenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO3/c1-11(2,3)16-10(15)13-7-4-5-9(14)8(12)6-7/h4-6,14H,1-3H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBQLFQPJLCJDAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (3-Fluoro-4-hydroxyphenyl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(2-Oxo-2-piperidin-1-ylethyl)(phenyl)amino]-acetic acid](/img/structure/B3158556.png)
amino]-acetic acid](/img/structure/B3158560.png)
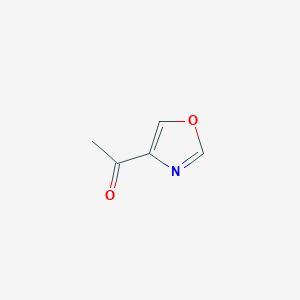
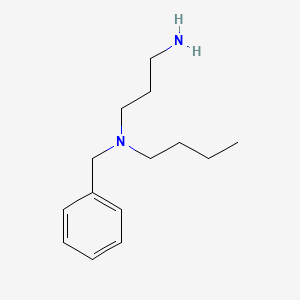

![(4-Chloro-pyrrolo[2,1-f][1,2,4]triazin-5-ylmethyl)-triethyl-ammonium bromide](/img/structure/B3158592.png)

![{[3-(3-Pyridinyl)-5-isoxazolyl]methyl}amine dihydrochloride](/img/structure/B3158604.png)

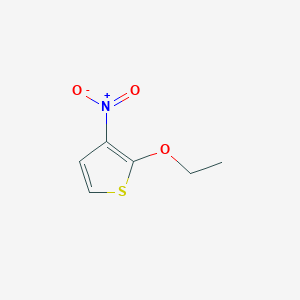

![N-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopentanamine](/img/structure/B3158630.png)
